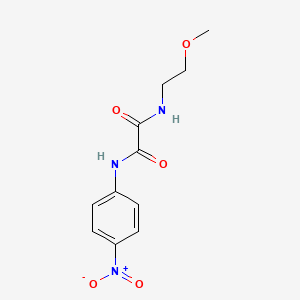

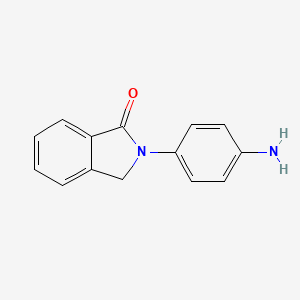

![molecular formula C17H17ClN2O3S B2744414 {4-[(4-Chlorophenyl)sulfonyl]piperazino}(phenyl)methanone CAS No. 333757-02-1](/img/structure/B2744414.png)

{4-[(4-Chlorophenyl)sulfonyl]piperazino}(phenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While specific synthesis methods for{4-[(4-Chlorophenyl)sulfonyl]piperazino}(phenyl)methanone are not available, there are general methods for the synthesis of piperazine derivatives. These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

科学的研究の応用

Potential Therapeutic Agent Development

Antimicrobial and Antifungal Activities : A study revealed the synthesis of diphenyl piperazine-based sulfanilamides, starting from commercially available acetanilide and (4-chlorophenyl)(phenyl)methanone. The synthesized compounds exhibited significant antimicrobial and antifungal activities, showing better inhibitory potency than sulfanilamide against all tested bacterial strains (Wang et al., 2011).

Anticancer and Antituberculosis Studies : Research focused on the synthesis of 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives revealed significant anticancer and antituberculosis activities. Some compounds exhibited notable invitro anticancer activity against human breast cancer cell lines and significant antituberculosis activity (Mallikarjuna et al., 2014).

Enzyme Inhibition for Alzheimer's Disease : Multifunctional amides synthesized from {4-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanone and other electrophiles demonstrated moderate enzyme inhibitory potentials and mild cytotoxicity. The enzyme inhibition activity against acetyl and butyrylcholinestrase enzymes suggests potential applications in Alzheimer's disease therapeutic development (Hassan et al., 2018).

Therapeutic Agents for Alzheimer's Disease : Another study synthesized a series of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives showing good enzyme inhibitory activity. One compound displayed excellent inhibitory effects against acetyl- and butyrylcholinesterase, surpassing standard references. This suggests potential utility as therapeutic agents for Alzheimer's disease (Hussain et al., 2017).

作用機序

Target of Action

The primary target of {4-[(4-Chlorophenyl)sulfonyl]piperazino}(phenyl)methanone is the H1 receptors . These receptors are involved in allergic reactions, and their activation by histamine can lead to symptoms of allergies .

Mode of Action

This compound acts as an antagonist at the H1 receptors . It has a higher affinity for these receptors than histamine, meaning it can effectively block the action of histamine and prevent the allergic response .

Biochemical Pathways

It’s known that the blockade of h1 receptors can inhibit the release of other inflammatory mediators and reduce the symptoms of allergies .

Pharmacokinetics

Similar compounds are known to be well-absorbed and widely distributed in the body . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability, but specific details are currently unavailable.

Result of Action

The primary result of the action of {4-[(4-Chlorophenyl)sulfonyl]piperazino}(phenyl)methanone is the reduction of allergic symptoms. By blocking the action of histamine at the H1 receptors, it can prevent the inflammatory response that leads to symptoms such as itching, redness, and swelling .

Action Environment

The efficacy and stability of {4-[(4-Chlorophenyl)sulfonyl]piperazino}(phenyl)methanone could be influenced by various environmental factors. For instance, factors such as pH and temperature could affect the stability of the compound. Additionally, the presence of other substances in the body could potentially affect the compound’s action, either by interacting with the compound itself or by altering the state of the H1 receptors .

特性

IUPAC Name |

[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3S/c18-15-6-8-16(9-7-15)24(22,23)20-12-10-19(11-13-20)17(21)14-4-2-1-3-5-14/h1-9H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUOOKEHFLSBDNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-chloro-2-(2,4-dimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2744332.png)

![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2744335.png)

![4-Methyl-2-[(4-methylquinazolin-2-yl)methoxymethyl]quinazoline](/img/structure/B2744339.png)

![6-Tert-butyl-2-[1-[2-(2-chlorophenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2744340.png)

![N'-(4-Ethoxyphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2744341.png)

![N-(4-ethoxy-2-nitrophenyl)-2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]acetamide](/img/structure/B2744342.png)

![6-Cyclopropyl-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2744350.png)

![N-{4-[(5-formyl-2-methoxybenzyl)oxy]phenyl}acetamide](/img/structure/B2744352.png)